![molecular formula C20H25N3O4S B3005762 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627816-55-1](/img/structure/B3005762.png)
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a two-step process starting from hydrazines and 3-(dimethylamino)propenoates, as described in the first paper. The acid-catalyzed treatment of enaminones with (hetero)arylhydrazines leads to the formation of dimethylamine substitution products, which upon heating in a mixture of methanol and triethylamine yield the desired products with high efficiency . Although the exact synthesis of the compound is not detailed, it is plausible that a similar approach could be employed, with modifications to the starting materials and reaction conditions to accommodate the specific functional groups present in the target molecule.
Molecular Structure Analysis
The second paper provides insights into the molecular structure analysis of a compound with a 3-(dimethylamino)propyl group using computational methods . The structure of the material was optimized using Gaussian 09 software, and various properties such as bond lengths, angles, dihedral angles, charges, polarizability, and dipole moment were determined. These computational methods, including DFT/B3LYP and PBEPBE with specific basis sets, could be applied to the compound of interest to predict its molecular structure and properties.
Chemical Reactions Analysis
The abstracts do not provide specific information on the chemical reactions that the compound of interest might undergo. However, the presence of functional groups such as hydroxy, carbonyl, and furanyl suggests that it could participate in a variety of chemical reactions, including nucleophilic addition or substitution, depending on the reaction conditions. The methodologies described in the papers could be adapted to study the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be analyzed using various spectroscopic and computational techniques. The second paper describes the use of FT IR, NMR, UV-Vis spectroscopy, and NBO analysis to determine vibrational modes, isomer shifts, electron transfers, and the hardness and softness of the molecule . These techniques could be employed to characterize the physical and chemical properties of the compound of interest, including its solubility, stability, and reactivity in different solvents.
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-11-7-8-14(27-11)16-15(17(24)19-12(2)21-13(3)28-19)18(25)20(26)23(16)10-6-9-22(4)5/h7-8,16,25H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVYDXRTBQAEHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one |
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